molecular formula C23H22ClN5O B612081 Chir-124 CAS No. 405168-58-3

Chir-124

Cat. No.: B612081
CAS No.: 405168-58-3
M. Wt: 419.9 g/mol
InChI Key: MOVBBVMDHIRCTG-LJQANCHMSA-N
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Description

CHIR-124 is a potent and selective inhibitor of checkpoint kinase 1 (Chk1), a serine/threonine kinase that plays a critical role in the DNA damage response and cell cycle regulation. This compound is a quinolone-based small molecule that has shown significant potential in enhancing the cytotoxicity of topoisomerase I poisons in both in vitro and in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of CHIR-124 follows standard protocols for the synthesis of small molecule inhibitors. This typically involves large-scale chemical synthesis, purification, and quality control processes to ensure the compound’s purity and efficacy. The exact methods and conditions used in industrial production are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Types of Reactions

CHIR-124 primarily undergoes reactions typical of quinolone derivatives. These include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolone oxides, while reduction can yield reduced quinolone derivatives .

Scientific Research Applications

CHIR-124 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

CHIR-124 exerts its effects by selectively inhibiting checkpoint kinase 1. This inhibition disrupts the DNA damage response and cell cycle regulation, leading to increased sensitivity of cancer cells to DNA-damaging agents. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high potency and selectivity for checkpoint kinase 1. It has shown significant promise in preclinical studies for its ability to enhance the cytotoxic effects of topoisomerase I poisons, making it a valuable tool in cancer research and potential therapeutic development .

Biological Activity

CHIR-124 is a novel and potent inhibitor of checkpoint kinase 1 (Chk1), a critical regulator of the cell cycle, particularly in response to DNA damage. Its primary therapeutic potential lies in enhancing the efficacy of chemotherapeutic agents, especially topoisomerase I poisons, by abrogating cell cycle checkpoints and promoting apoptosis in tumor cells. This article reviews the biological activity of this compound, supported by experimental findings, case studies, and relevant data.

This compound functions primarily by inhibiting Chk1, leading to the following biological activities:

  • Abrogation of Cell Cycle Checkpoints : this compound disrupts the S and G2-M phase checkpoints, which are crucial for DNA repair and cell cycle progression following DNA damage.
  • Synergistic Cytotoxicity : The compound enhances the cytotoxic effects of topoisomerase I inhibitors like camptothecin and SN-38 in various cancer cell lines, particularly those with p53 mutations .

In Vitro Studies

In vitro studies have demonstrated that this compound selectively inhibits Chk1 with an IC50 value of approximately 0.0003 μmol/L. The compound has been shown to synergistically interact with topoisomerase poisons, leading to significant growth inhibition in several human tumor cell lines, including:

  • MDA-MB-231 (breast cancer)
  • MDA-MB-435 (breast cancer)
  • SW620 (colon cancer)
  • COLO 205 (colon cancer)

Table 1 summarizes the effects of this compound in combination with various topoisomerase I inhibitors:

Cell Line Topoisomerase I Inhibitor Combination Effect Reference
MDA-MB-231CamptothecinEnhanced apoptosis
MDA-MB-435SN-38Increased cytotoxicity
SW620IrinotecanPotentiated growth inhibition

In Vivo Studies

In vivo experiments using xenograft models have shown that this compound significantly enhances the antitumor effects of irinotecan. The compound's ability to abrogate the G2-M checkpoint leads to increased tumor apoptosis and improved efficacy of chemotherapy treatments.

Case Studies

Several case studies highlight the effectiveness of this compound in various cancer models:

  • Breast Cancer Model : In an orthotopic breast cancer xenograft model, treatment with this compound combined with irinotecan resulted in a notable reduction in tumor size compared to control groups .
  • Colorectal Cancer Model : In colorectal cancer models, this compound's ability to sensitize tumors lacking functional p53 was particularly evident, leading to increased rates of mitotic death .

Additional Biological Activities

Beyond its role as a Chk1 inhibitor, this compound has shown limited activity against other kinases such as PDGFR and FLT3, albeit at significantly higher concentrations (10 to 100-fold less potent than against Chk1) . This suggests a degree of selectivity that may contribute to its therapeutic profile.

Properties

IUPAC Name

4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O/c24-14-5-6-16-15(11-14)21(25-19-12-29-9-7-13(19)8-10-29)20(23(30)28-16)22-26-17-3-1-2-4-18(17)27-22/h1-6,11,13,19H,7-10,12H2,(H,26,27)(H2,25,28,30)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVBBVMDHIRCTG-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405168-58-3
Record name CHIR-124
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405168583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHIR-124
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06852
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHIR-124
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K64W8EU3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.